molecular formula C11H18O5 B031183 Diethyl 2-acetylglutarate CAS No. 1501-06-0

Diethyl 2-acetylglutarate

Cat. No.: B031183
CAS No.: 1501-06-0
M. Wt: 230.26 g/mol
InChI Key: NNOGMCQLKMLNPL-UHFFFAOYSA-N
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Description

Diethyl 2-acetylglutarate is an organic compound with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol . It is also known as diethyl 2-acetylpentanedioate. This compound is a clear, colorless to light yellow liquid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-acetylglutarate can be synthesized through the esterification of 2-acetylglutaric acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl 2-acetylglutarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-acetylglutarate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive intermediates. These intermediates can modulate various biochemical pathways, influencing cellular functions and physiological responses .

Comparison with Similar Compounds

  • Diethyl glutarate
  • Diethyl succinate
  • Diethyl malonate

Comparison: Diethyl 2-acetylglutarate is unique due to the presence of an acetyl group, which imparts distinct reactivity and chemical properties compared to its analogs. For instance, diethyl glutarate lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions. Diethyl succinate and diethyl malonate also differ in their structural features and reactivity profiles .

Properties

IUPAC Name

diethyl 2-acetylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-4-15-10(13)7-6-9(8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOGMCQLKMLNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241682
Record name Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1501-06-0
Record name Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester
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Record name Diethyl 2-acetylglutarate
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Record name 1501-06-0
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Record name Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester
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Record name Diethyl 2-acetylglutarate
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